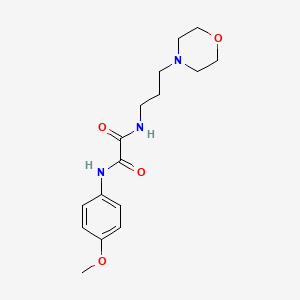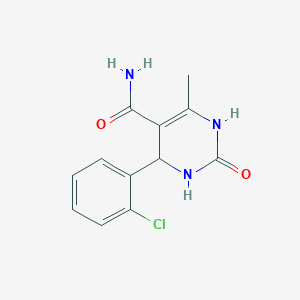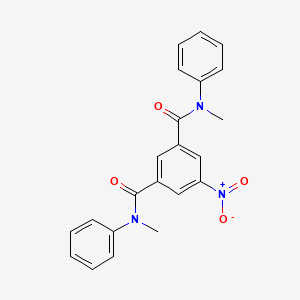![molecular formula C28H36N2O4 B11640161 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-terc-butilfenil)-1-[2-(dimetilamino)etil]-4-(4-etoxi-2-metilbenzoil)-3-hidroxi-2,5-dihidro-1H-pirrol-2-ona es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto presenta un núcleo de pirrolidona, que a menudo se asocia con la actividad biológica y la relevancia farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-terc-butilfenil)-1-[2-(dimetilamino)etil]-4-(4-etoxi-2-metilbenzoil)-3-hidroxi-2,5-dihidro-1H-pirrol-2-ona normalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del núcleo de pirrolidona, seguido de la introducción de varios sustituyentes a través de reacciones como la acilación de Friedel-Crafts, la alquilación y la aminación. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto requeriría la optimización de la ruta sintética para garantizar la rentabilidad y la escalabilidad. Esto podría implicar el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para cumplir con los estándares regulatorios.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4-terc-butilfenil)-1-[2-(dimetilamino)etil]-4-(4-etoxi-2-metilbenzoil)-3-hidroxi-2,5-dihidro-1H-pirrol-2-ona puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, juegan un papel importante en la determinación del resultado de estas reacciones.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona, mientras que la reducción del grupo carbonilo produciría un alcohol.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto puede estudiarse por su posible actividad biológica. Los compuestos con núcleos de pirrolidona a menudo se investigan por sus interacciones con objetivos biológicos, como enzimas o receptores.
Medicina
En medicina, este compuesto podría explorarse por sus posibles efectos terapéuticos. Su estructura sugiere que puede interactuar con objetivos moleculares específicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en la producción de productos químicos especiales, farmacéuticos o como precursor de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-terc-butilfenil)-1-[2-(dimetilamino)etil]-4-(4-etoxi-2-metilbenzoil)-3-hidroxi-2,5-dihidro-1H-pirrol-2-ona implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a una cascada de eventos bioquímicos. Las vías exactas e interacciones moleculares requerirían estudios experimentales detallados para elucidarse.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 5-(4-terc-butilfenil)-1-[2-(dimetilamino)etil]-4-(4-etoxi-2-metilbenzoil)-3-hidroxi-2,5-dihidro-1H-pirrol-2-ona incluyen otros derivados de la pirrolidona, como:
- N-fenilpirrolidona
- 4-hidroxi-2-pirrolidona
- 1-(2-dimetilaminoetil)-4-fenilpirrolidona
Singularidad
Lo que distingue a este compuesto es su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas únicas. La presencia de grupos terc-butil, dimetilamino, etoxi y metilbenzoil puede mejorar su estabilidad, solubilidad e interacción con objetivos biológicos en comparación con otros derivados de la pirrolidona.
Propiedades
Fórmula molecular |
C28H36N2O4 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O4/c1-8-34-21-13-14-22(18(2)17-21)25(31)23-24(19-9-11-20(12-10-19)28(3,4)5)30(16-15-29(6)7)27(33)26(23)32/h9-14,17,24,31H,8,15-16H2,1-7H3/b25-23+ |
Clave InChI |
GLJXWDOMTWRYHZ-WJTDDFOZSA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11640083.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)
![2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)
![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)


![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
